REACTION_SMILES
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[CH3:24][OH:25].[F:1][CH:2]([CH2:3][NH:4][S:5]([c:6]1[cH:7][cH:8][c:9]([CH3:10])[cH:11][cH:12]1)(=[O:13])=[O:14])[CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[NH3:22].[Na:23]>>[F:1][CH:2]([CH2:3][NH2:4])[CH2:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Cc1ccc(S(=O)(=O)NCC(F)Cc2ccccc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)NCC(F)Cc2ccccc2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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NCC(F)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |